molecular formula C19H20N2O3S B2848858 (Z)-methyl 2-((cyclohexanecarbonyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 941871-70-1

(Z)-methyl 2-((cyclohexanecarbonyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate

Cat. No. B2848858
CAS RN: 941871-70-1
M. Wt: 356.44
InChI Key: GYNLQYMUNRUGSG-VXPUYCOJSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the cyclohexanecarbonyl group could be introduced through a reaction with cyclohexanecarboxylic acid, and the imino group could be formed through a reaction with an amine. The prop-2-yn-1-yl group could be introduced through a reaction with prop-2-yn-1-yl bromide, and the 2,3-dihydrobenzo[d]thiazole-6-carboxylate group could be formed through a cyclization reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The cyclohexanecarbonyl group would likely adopt a chair conformation, and the imino group would likely be planar. The prop-2-yn-1-yl group would likely be linear, and the 2,3-dihydrobenzo[d]thiazole-6-carboxylate group would likely adopt a planar conformation .


Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions due to the presence of several reactive functional groups. For example, the imino group could undergo reactions with nucleophiles, and the prop-2-yn-1-yl group could undergo reactions with electrophiles. The 2,3-dihydrobenzo[d]thiazole-6-carboxylate group could potentially undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of several different functional groups. For example, the cyclohexanecarbonyl group could contribute to the compound’s solubility in organic solvents, and the imino group could contribute to the compound’s reactivity. The prop-2-yn-1-yl group could influence the compound’s boiling point, and the 2,3-dihydrobenzo[d]thiazole-6-carboxylate group could contribute to the compound’s acidity .

Scientific Research Applications

Synthesis and Characterization

Research in this area involves the synthesis and detailed characterization of compounds related to (Z)-methyl 2-((cyclohexanecarbonyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate, focusing on their structural and chemical properties. For example, studies have detailed the preparation and analysis of benzothiazole-imino-benzoic acid ligands and their metal complexes, showcasing their potential in various chemical reactions and applications due to their unique structures and properties (Mishra et al., 2019).

Antimicrobial Activities

Some research has investigated the antimicrobial potential of compounds within this chemical class. For instance, benzothiazole-derived compounds have been synthesized and shown to exhibit antimicrobial activity against various human epidemic-causing bacterial strains. This suggests potential applications in developing new antimicrobial agents (Mishra et al., 2019).

Catalytic and Organic Transformations

Compounds related to the (Z)-methyl derivative have been studied for their role in catalyzing various organic transformations. This includes research on N-heterocyclic carbenes (NHCs) and their efficiency in mediating acylation reactions, transesterification, and other key organic processes, highlighting the versatility and utility of these compounds in synthetic organic chemistry (Grasa et al., 2003), (Grasa et al., 2002).

Applications in Homogeneous Catalysis

Further applications of related compounds in homogeneous catalysis have been explored, particularly in reactions involving carbon dioxide and epoxides. This research points to the potential of these compounds in environmentally benign processes, such as the synthesis of polycarbonates from carbon dioxide, showcasing their relevance in green chemistry and sustainability efforts (Darensbourg et al., 2002).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if this compound were being used as a drug, its mechanism of action would likely involve interacting with a specific biological target, such as a protein or enzyme. The specific functional groups present in the compound could play a key role in its mechanism of action .

Safety and Hazards

As with any chemical compound, it’s important to handle this compound with care to avoid potential hazards. The specific safety and hazard information would depend on the properties of the compound, including its reactivity, toxicity, and flammability. It’s always important to refer to the Material Safety Data Sheet (MSDS) for specific safety information .

Future Directions

The future directions for research on this compound could be quite diverse, given the complexity of its structure and the variety of functional groups present. Potential areas of interest could include exploring its reactivity under different conditions, investigating its potential uses in various fields such as medicinal chemistry or materials science, and studying its interactions with various biological targets .

properties

IUPAC Name

methyl 2-(cyclohexanecarbonylimino)-3-prop-2-ynyl-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S/c1-3-11-21-15-10-9-14(18(23)24-2)12-16(15)25-19(21)20-17(22)13-7-5-4-6-8-13/h1,9-10,12-13H,4-8,11H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYNLQYMUNRUGSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3CCCCC3)S2)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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